Difluoro(5-methylpyridin-2-yl)acetic acid
Overview
Description
“Difluoro(5-methylpyridin-2-yl)acetic acid” is a chemical compound with the IUPAC name 2,2-difluoro-2-(5-methylpyridin-2-yl)acetic acid . It has a molecular weight of 187.15 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7F2NO2/c1-5-2-3-6(11-4-5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 187.15 .Scientific Research Applications
Polymer Production Aid
Difluoro(5-methylpyridin-2-yl)acetic acid and its related compounds have been studied for various applications, including as polymer production aids. A specific example is the safety assessment of perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]}, ammonium salt for use in food contact materials. This compound aids in the manufacture of fluoropolymers produced under high-temperature conditions, ensuring no safety concern for consumers under specified use conditions (Flavourings, 2014).
Chemical Synthesis and Bioactivity
The molecule also finds relevance in the synthesis and evaluation of its derivatives for various bioactivities. One study synthesized esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, highlighting their potential analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities. These compounds serve as intermediates for further chemical synthesis, emphasizing the versatility of this compound in producing bioactive molecules (V. A. Salionov, 2015).
Dental Materials Research
Research into dental materials has also explored the effects of acid treatments, including acetic acid, on the physical properties and structure of dental zirconia. Such studies are crucial for developing safer and more effective dental restoration materials (Haifeng Xie et al., 2015).
Nanotechnology and Delivery Systems
The compound's derivatives are investigated in nanotechnology and drug delivery systems. For example, the synthesis and evaluation of self-assembling properties of certain difluoro derivatives indicate potential applications in creating synthetic lipids for delivery systems. These studies highlight the compound's utility in developing nanoparticles and liposomes for biomedical applications (Nadiia V. Pikun et al., 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
2,2-difluoro-2-(5-methylpyridin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-5-2-3-6(11-4-5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLDROJWPGDBDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215421-88-7 | |
Record name | 2,2-difluoro-2-(5-methylpyridin-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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